molecular formula C7H2Cl2F3NO2S B14038288 1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene

1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene

Cat. No.: B14038288
M. Wt: 292.06 g/mol
InChI Key: HANJPLBWVPTDAJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of chlorine, trifluoromethylthio, and nitro groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1,3-dichloro-2-trifluoromethylthio-5-aminobenzene.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethylthio can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, trifluoromethylthio, and nitro groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,3-dichloro-5-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-4-1-3(13(14)15)2-5(9)6(4)16-7(10,11)12/h1-2H

InChI Key

HANJPLBWVPTDAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)SC(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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